

# Spectroscopic Profile of 1-Methylindole-2-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **1-Methylindole-2-carboxylic acid**

Cat. No.: **B095492**

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## Introduction

**1-Methylindole-2-carboxylic acid** is a vital building block in the synthesis of a variety of biologically active compounds and functional materials.<sup>[1][2]</sup> Its rigid heterocyclic structure serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, purity, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-methylindole-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-methylindole-2-carboxylic acid** (CAS No: 16136-58-6), with the molecular formula  $C_{10}H_9NO_2$  and a molecular weight of 175.18 g/mol.<sup>[1][3]</sup>

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Note: The following data is estimated from the spectrum available on ChemicalBook as explicit peak assignments were not found in the literature. The spectrum was likely recorded in  $DMSO-d_6$ , which is a common solvent for carboxylic acids.<sup>[4]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~7.6	d	1H	Ar-H
~7.5	d	1H	Ar-H
~7.2	t	1H	Ar-H
~7.1	t	1H	Ar-H
~7.0	s	1H	H-3
~4.0	s	3H	N-CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Explicit <sup>13</sup>C NMR data for **1-methylindole-2-carboxylic acid** was not available in the searched literature. However, based on data for indole-2-carboxylic acid and other derivatives, the approximate chemical shifts can be predicted.[\[5\]](#)[\[6\]](#) The carboxyl carbon is expected in the 160-170 ppm region, aromatic carbons between 110-140 ppm, and the N-methyl carbon around 30-35 ppm.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data Not Available	-

## IR (Infrared) Spectroscopy Data

Data extracted from the NIST Chemistry WebBook spectrum.[\[3\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000 (very broad)	Strong	O-H stretch (carboxylic acid)
~1680	Strong	C=O stretch (carboxylic acid)
~1540, 1460	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (carboxylic acid)
~750	Strong	C-H bend (ortho-disubstituted benzene)

## MS (Mass Spectrometry) Data

Data extracted from the NIST Chemistry WebBook electron ionization (EI) mass spectrum.[\[3\]](#) The fragmentation pattern is consistent with that of indole carboxylic acids.

m/z	Relative Intensity	Assignment
175	High	[M] <sup>+</sup> (Molecular Ion)
158	Medium	[M - OH] <sup>+</sup>
130	High	[M - COOH] <sup>+</sup>
129	High	[M - COOH - H] <sup>+</sup>
102	Medium	[C <sub>7</sub> H <sub>6</sub> N] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. Below are generalized, yet detailed, methodologies applicable to the characterization of **1-methylindole-2-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-methylindole-2-carboxylic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm). Spectra are acquired on a

high-field NMR spectrometer (e.g., 400 or 500 MHz for  $^1\text{H}$ ). For  $^1\text{H}$  NMR, a standard pulse-acquire sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

The IR spectrum provided by NIST was obtained for a solid sample using a split mull technique.<sup>[3]</sup> In this method, the solid sample is ground with a mulling agent (e.g., Nujol for the 1330-450  $\text{cm}^{-1}$  region and Fluorolube for the 3800-1330  $\text{cm}^{-1}$  region) to form a paste.<sup>[3]</sup> This paste is then pressed between two KBr or NaCl plates to create a thin film. The spectrum is recorded using a dispersive or FT-IR spectrometer. A background spectrum of the mulling agent and plates is recorded and subtracted from the sample spectrum.

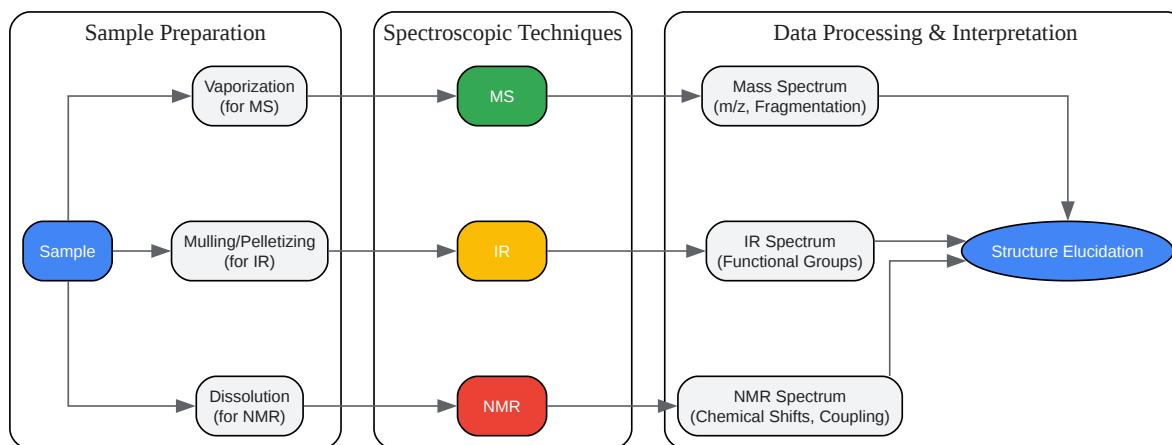
## Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) source.<sup>[3]</sup> The solid sample is introduced into the ion source, where it is vaporized by heating. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ).

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-methylindole-2-carboxylic acid**.

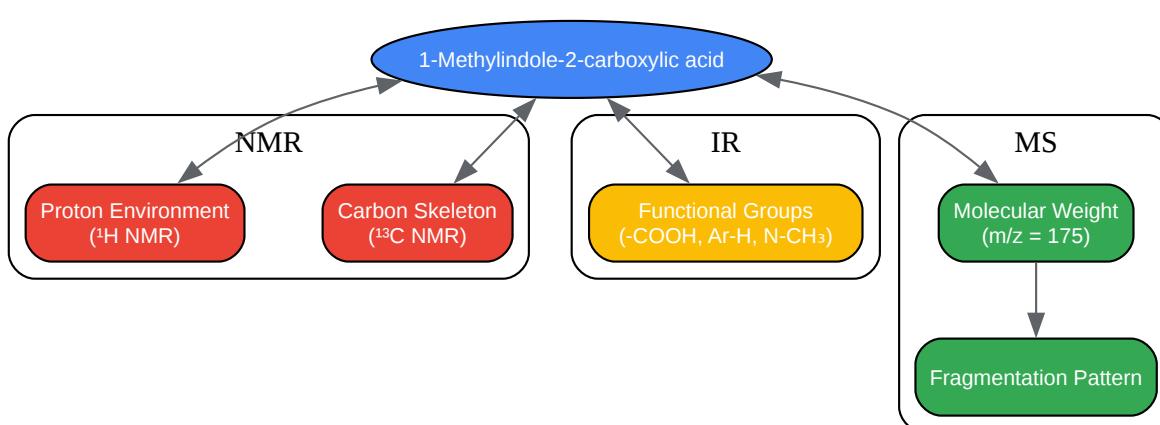


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Caption: General workflow for spectroscopic analysis.

## Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to confirm the structure of **1-methylindole-2-carboxylic acid**.



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Caption: Complementary nature of spectroscopic data.

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